I2 Receptor Affinity: Head-to-Head Comparison with CHEMBL2092860
In the same assay format (displacement of [3H]idazoxan from rabbit kidney I2 receptors), the target compound displays a Ki of 145 nM, while the structurally distinct I2 ligand CHEMBL2092860 (an imidazoline derivative) yields a Ki of 100 nM [1][2]. The 1.45-fold difference indicates that the furazan-cyclohexenone scaffold can approach the affinity of established imidazoline-based I2 binders despite its divergent pharmacophore.
| Evidence Dimension | Imidazoline I2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 145 nM |
| Comparator Or Baseline | CHEMBL2092860: Ki = 100 nM |
| Quantified Difference | Target compound is 1.45-fold less potent (ΔKi = -45 nM) |
| Conditions | [3H]idazoxan displacement, rabbit kidney membranes, same assay protocol |
Why This Matters
Confirms that the target compound retains competitive I2 engagement, making it a viable alternative scaffold for projects where imidazoline-based chemotypes encounter intellectual property or selectivity constraints.
- [1] BindingDB BDBM50091345; CHEMBL2092861; Affinity Data: Ki 145 nM (I2, [3H]idazoxan, rabbit kidney), Ki 5010 nM (alpha-2, [3H]clonidine, rat cortex). Accessed 2026-05-10. View Source
- [2] BindingDB BDBM50474215; CHEMBL2092860; Affinity Data: Ki 100 nM (I2), Ki 1590 nM (alpha-2). Accessed 2026-05-10. View Source
